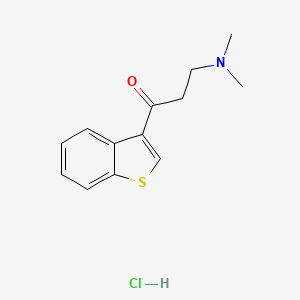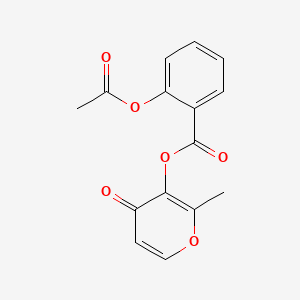
Aspalatone
Descripción general
Descripción
Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It has a molecular weight of 288.26 .
Synthesis Analysis
Aspalatone was synthesized by esterification of acetylsalicylic acid (ASA) and maltol, an antioxidant . This synthesis was studied for its effects on bleeding time prolongation, antiplatelet aggregation activity, and antithrombotic activity .Aplicaciones Científicas De Investigación
- Prevention of Endothelial Dysfunction : By modulating these factors, aspalatone could be valuable in preventing endothelial dysfunction, a critical process in cardiovascular diseases .
Neuroprotection and Oxidative Stress
Aspalatone’s antioxidant efficacy has been observed in neurotoxic and cardiotoxic models. Its ability to counteract oxidative stress makes it a potential candidate for neuroprotection .
Metabolic Disorders and Inflammation
Aspalatone’s ability to modulate inflammatory markers (such as Angiopoietin-2, Leptin, EGF, G-CSF, HB-EGF, and HGF) suggests potential applications in metabolic disorders and inflammation-related conditions.
Mecanismo De Acción
Target of Action
Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It primarily targets human aortic endothelial cells (HAECs) and has been shown to have a significant impact on their function .
Mode of Action
Aspalatone interacts with its targets, the HAECs, by inhibiting VEGF-induced cell migration, tube formation, and levels of lipid peroxidation-derived malondialdehyde (MDA) . It also inhibits VEGF-induced decrease in the expression of eNOS and increase in the expression of iNOS, ICAM-1, and VCAM-1 .
Biochemical Pathways
The primary biochemical pathway affected by Aspalatone is the VEGF-induced pathway in HAECs . The compound’s antioxidative and anti-inflammatory effects lead to a decrease in VEGF-induced cell migration, tube formation, and levels of MDA . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells .
Pharmacokinetics
It is known that aspalatone is an orally active antiplatelet aggregant
Result of Action
The result of Aspalatone’s action is a decrease in VEGF-induced cell migration, tube formation, and levels of MDA in HAECs . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells . Furthermore, Aspalatone prevents the VEGF-induced release of inflammatory markers such as Angiopoietin-2, Leptin, EGF, G-CSF, HB-EGF, and HGF in HAECs . This suggests that Aspalatone could be used to prevent endothelial dysfunction, an important process in the pathophysiology of cardiovascular diseases .
Action Environment
The environment in which Aspalatone acts can influence its efficacy and stability. For instance, the compound’s ability to penetrate the skin and its enzymatic degradation across rat skins have been studied . .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspalatone | |
CAS RN |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



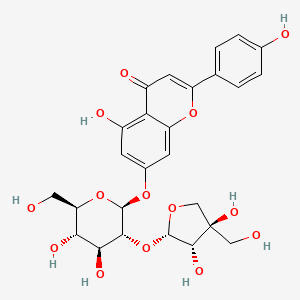
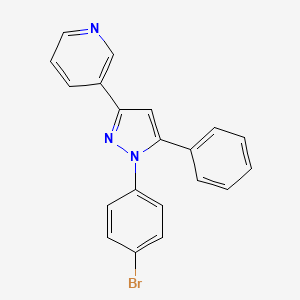
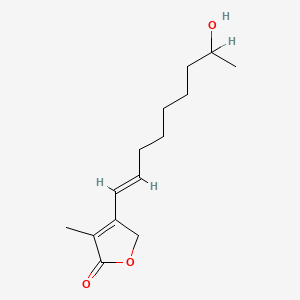
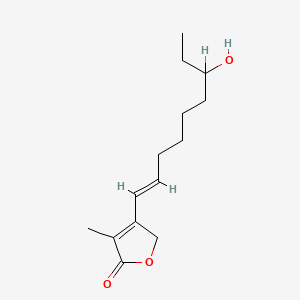
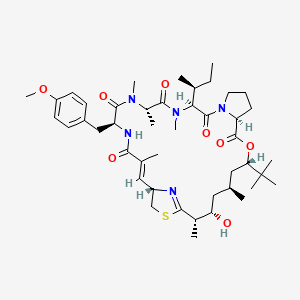
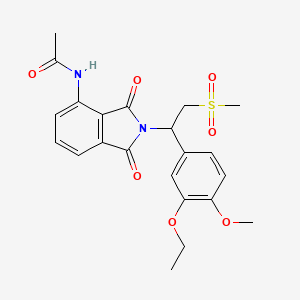

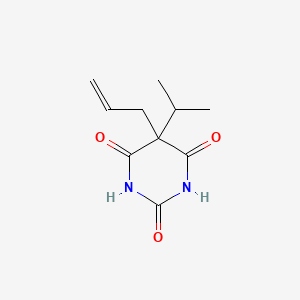
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
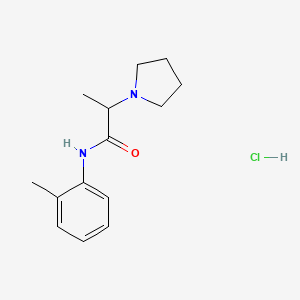
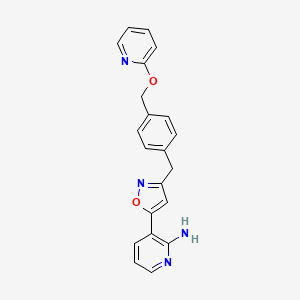
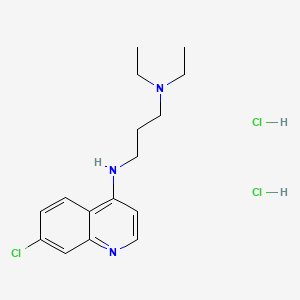
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
